1-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]phenyl]propan-1-one;hydrochloride
Overview
Description
1-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]phenyl]propan-1-one;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
The synthesis of 1-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]phenyl]propan-1-one;hydrochloride typically involves several steps. One common synthetic route includes the reaction of 4-methylpiperidine with 2-(2-bromoethoxy)benzene under basic conditions to form the intermediate product. This intermediate is then reacted with propan-1-one in the presence of a suitable catalyst to yield the final product . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]phenyl]propan-1-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]phenyl]propan-1-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]phenyl]propan-1-one;hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
1-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]phenyl]propan-1-one;hydrochloride can be compared with other piperidine derivatives such as:
- 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine
- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
- 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and potential uses .
Properties
IUPAC Name |
1-[2-[2-(4-methylpiperidin-1-yl)ethoxy]phenyl]propan-1-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-3-16(19)15-6-4-5-7-17(15)20-13-12-18-10-8-14(2)9-11-18;/h4-7,14H,3,8-13H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKPWGCJJGLCAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1OCCN2CCC(CC2)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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